Cadmium acetylacetonate

Overview

Description

Cadmium acetylacetonate is a coordination complex derived from the acetylacetonate anion and cadmium ions. It is a member of the broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications. The compound is typically used as a catalyst, reagent, and precursor in various scientific and industrial processes .

Mechanism of Action

Target of Action

Cadmium acetylacetonate is a coordination complex derived from the acetylacetonate anion and cadmium ions . The primary targets of this compound are the biochemical pathways where it acts as a catalyst . It is also used as a precursor for nanoparticle research and polymer science .

Mode of Action

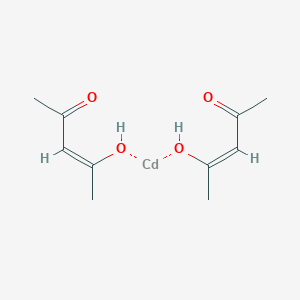

The ligand acetylacetonate, often abbreviated as “acac”, binds to the cadmium to form a six-membered chelate ring . This complex is used in a plethora of catalyzed reactions . The mode of action involves the interaction of the this compound complex with its targets, leading to various changes in the biochemical pathways .

Biochemical Pathways

this compound affects several biochemical pathways. It has been reported to activate different signaling pathways such as Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways . Its interference with these pathways contributes to pathological conditions and carcinogenesis .

Pharmacokinetics

It is known that cadmium has a long half-life and bio-accumulates in the kidneys . The bioavailability of this compound would be influenced by these properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its role as a catalyst in various reactions . It also contributes to the development of catalysts that impart selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Action Environment

Biochemical Analysis

Biochemical Properties

Cadmium acetylacetonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been observed that cadmium, a component of this compound, can induce oxidative stress and disrupt Ca2+ signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, cadmium, a component of this compound, is known to interfere with cellular signaling .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cadmium acetylacetonate generally involves the reaction of cadmium salts with acetylacetone in the presence of a base. The typical reaction can be represented as follows: [ \text{Cd}^{2+} + 2 \text{Hacac} \rightarrow \text{Cd(acac)}_2 + 2 \text{H}^+ ] In this reaction, cadmium ions react with acetylacetone (Hacac) to form this compound and hydrogen ions. The addition of a base helps in the removal of protons from acetylacetone, shifting the equilibrium towards the formation of the complex .

Industrial Production Methods: Industrial production of this compound follows similar principles but often involves more controlled conditions to ensure high purity and yield. The process typically includes:

- Dissolving cadmium salts in an acidic solution.

- Adding acetylacetone to the solution.

- Adjusting the pH to facilitate the precipitation of this compound.

- Filtering and purifying the precipitate to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cadmium acetylacetonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.

Reduction: Reduction reactions can convert this compound to cadmium metal or other lower oxidation state compounds.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.

Reduction: Reducing agents such as hydrogen gas or metal hydrides.

Substitution: Various ligands such as phosphines, amines, or other chelating agents

Major Products:

Oxidation: Cadmium oxide.

Reduction: Cadmium metal or cadmium hydride.

Substitution: New cadmium complexes with different ligands

Scientific Research Applications

Cadmium acetylacetonate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Serves as a source of cadmium ions in biochemical studies.

Medicine: Investigated for its potential use in drug delivery systems and diagnostic imaging.

Industry: Utilized in the production of cadmium-based materials and coatings

Comparison with Similar Compounds

- Zinc acetylacetonate

- Copper acetylacetonate

- Nickel acetylacetonate

- Iron acetylacetonate

Comparison: Cadmium acetylacetonate is unique due to its specific coordination chemistry and reactivity. Compared to zinc acetylacetonate, it has a higher atomic weight and different electronic properties, leading to distinct catalytic behaviors. Copper and nickel acetylacetonates have different redox properties, making them suitable for different types of reactions. Iron acetylacetonate, on the other hand, is often used in different catalytic and magnetic applications .

Biological Activity

Cadmium acetylacetonate (Cd(acac)₂) is a coordination complex formed from cadmium ions and the acetylacetonate ligand. This compound has garnered attention in various fields, particularly in biochemistry and toxicology, due to its unique biological activities and potential implications for health. This article provides a comprehensive overview of the biological activity of Cd(acac)₂, including its mechanisms of action, biochemical interactions, and relevant case studies.

Target of Action

this compound acts primarily through the release of cadmium ions, which can interact with various biological molecules. The acetylacetonate ligand forms a stable chelate with cadmium, facilitating its bioavailability.

Mode of Action

The cadmium component is known to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This oxidative stress is linked to the activation of several critical signaling pathways, including:

- Mitogen-Activated Protein Kinase (MAPK) : Involved in regulating cell growth and apoptosis.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : Plays a role in immune response and inflammation.

- Tumor Protein 53 (p53) : A key regulator of the cell cycle and apoptosis .

This compound interacts with various enzymes and proteins, affecting their function. Notably, it has been shown to disrupt calcium signaling and induce apoptosis through mitochondrial dysfunction. The compound's interactions can lead to significant alterations in cellular metabolism and gene expression .

Cellular Effects

The biological effects of Cd(acac)₂ are profound:

- Cell Signaling : It disrupts normal signaling pathways, which can lead to impaired cellular responses to environmental stimuli.

- Gene Expression : Exposure to cadmium can alter the expression of genes involved in stress responses and apoptosis .

- Cell Viability : Studies have demonstrated that cadmium exposure can lead to decreased cell viability in various cell types due to its toxic effects .

1. Impact on Enzyme Activity

A study investigated the effect of cadmium on human arylamine N-acetyltransferases (NATs), enzymes crucial for the metabolism of carcinogenic compounds. Cadmium exposure significantly inhibited NAT activity, leading to altered metabolism of carcinogenic aromatic amines. This inhibition was attributed to direct interaction with the active site of the enzyme .

2. Lung Toxicity

Research has shown that acute exposure to cadmium results in lung damage characterized by inflammation and histopathological changes. Animal studies indicated that concentrations as low as 0.088 mg/m³ could cause significant respiratory issues, highlighting the compound's potential for inducing pulmonary toxicity .

3. Oxidative Stress Induction

Cadmium's role in exacerbating oxidative stress has been documented extensively. It disrupts mitochondrial function, leading to decreased ATP synthesis and increased apoptotic signaling through cytochrome c release into the cytoplasm .

Data Tables

Properties

IUPAC Name |

cadmium;4-hydroxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Cd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWWQOLXBCJYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CdO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14689-45-3 | |

| Record name | Bis(pentane-2,4-dionato-O,O')cadmium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.